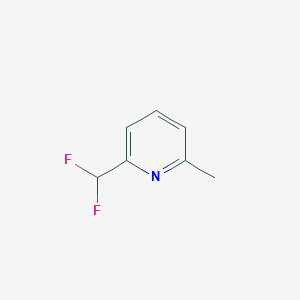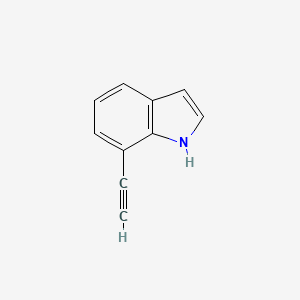
7-Ethynyl-1H-indole
Overview
Description
7-Ethynyl-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of 7-Ethynyl-1H-indole consists of a six-membered benzene ring fused to a five-membered pyrrole ring . The molecular formula is C10H7N .Chemical Reactions Analysis
Indole derivatives, including 7-Ethynyl-1H-indole, can undergo various chemical reactions. For instance, the reaction of N-(2-((2-aminophenyl)ethynyl)phenyl)acetamide with NaAuCl4·2H2O, in ethanol as the solvent, at room temperature, led to the exclusive formation of N-[2-(1H-indol-2-yl)phenyl]acetamides .Scientific Research Applications
Cancer Treatment
7-Ethynyl-1H-indole derivatives have been studied for their potential in treating various types of cancer. These compounds can interact with cellular machinery and may inhibit the growth of cancer cells. The indole ring, a common structure in natural products and drugs, is known for its presence in molecules that exhibit anti-cancer properties .
Antimicrobial Activity
Indole derivatives, including 7-Ethynyl-1H-indole, show promise as antimicrobial agents. Their ability to disrupt microbial cell processes makes them candidates for the development of new antibiotics, which is crucial in the face of rising antibiotic resistance .
Neurological Disorders
Research has indicated that indole derivatives can play a role in the treatment of neurological disorders. Their interaction with neurotransmitters and receptors in the brain suggests potential applications in managing conditions such as depression, anxiety, and possibly neurodegenerative diseases .
Quorum Sensing Inhibition
7-Ethynyl-1H-indole may be used to interfere with quorum sensing, a communication method used by bacteria to coordinate behavior. By disrupting this process, it’s possible to prevent bacterial colonies from spreading or expressing virulence factors, which is a novel approach to combating infections .
Flavor and Fragrance Industry
The indole structure is valuable in the flavor and fragrance industry. Derivatives of 7-Ethynyl-1H-indole can be used to create new scents and tastes, particularly in the food and perfume sectors, adding depth and complexity to products .
Synthetic Alkaloid Production
Indoles are key components in many alkaloids, which have various pharmacological effects. 7-Ethynyl-1H-indole can serve as a precursor or intermediate in the synthesis of these complex organic compounds, leading to the production of new drugs and treatments .
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, future research could focus on exploring the therapeutic potential of 7-Ethynyl-1H-indole and its derivatives.
Mechanism of Action
Target of Action
Indole derivatives, which include 7-ethynyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could potentially include a range of cellular responses, from changes in cell growth and proliferation to alterations in immune response .
Pharmacokinetics
The molecular weight of 7-ethynyl-1h-indole is 141169 Da , which is within the range generally considered favorable for oral bioavailability in drug design
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is plausible that 7-Ethynyl-1H-indole could have diverse molecular and cellular effects. These could potentially include effects on cell growth, immune response, and other cellular processes .
properties
IUPAC Name |
7-ethynyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZUMLLSBKWXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethynyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






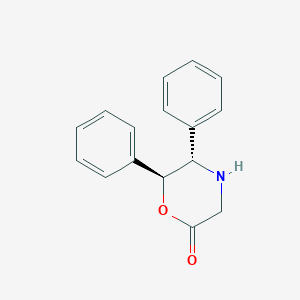
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1395736.png)
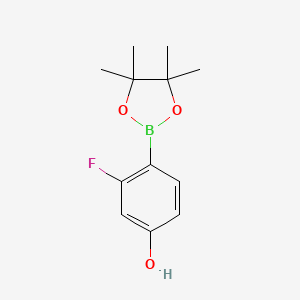

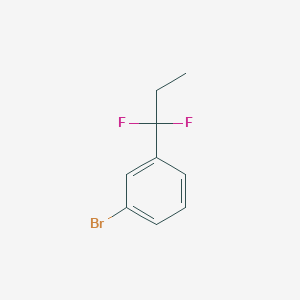

![1-[Difluoro(phenyl)methyl]-3-methylbenzene](/img/structure/B1395743.png)
